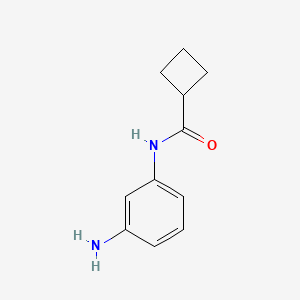

N-(3-aminophenyl)cyclobutanecarboxamide

Description

Contextualization of N-(3-aminophenyl)cyclobutanecarboxamide within Organic Chemistry and Chemical Biology Research

This compound is a bifunctional organic molecule that incorporates two key structural motifs: a cyclobutane (B1203170) ring and an aminophenyl group, linked by an amide bond. This unique combination of features positions the compound at the intersection of several key areas of chemical research.

In organic chemistry , the synthesis of this compound and its derivatives presents interesting challenges and opportunities. The construction of the strained cyclobutane ring and the formation of the amide bond are fundamental transformations that allow for the exploration of new synthetic methodologies and reaction pathways. The presence of the amino group on the phenyl ring also makes it a versatile intermediate for further chemical modifications, allowing for the construction of more complex molecular architectures.

In the realm of chemical biology and medicinal chemistry , the aminophenyl moiety is a well-established pharmacophore found in a variety of biologically active compounds, including kinase inhibitors. nih.govsemanticscholar.org The cyclobutane ring, on the other hand, is increasingly being recognized for its potential to impart favorable physicochemical properties to drug candidates. nih.gov The rigid, three-dimensional structure of the cyclobutane scaffold can help to constrain the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. nih.gov Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Historical Trajectory and Significance of the Cyclobutanecarboxamide (B75595) Scaffold in Academic Literature

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has gained significant traction in medicinal chemistry over the past few decades. Initially, the synthesis of cyclobutane-containing molecules was often challenging. However, the development of new synthetic methods has made this scaffold more accessible to researchers. nih.gov

The incorporation of a cyclobutane ring into a molecule can have several beneficial effects on its properties. These include:

Increased Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can lead to a longer duration of action for a drug.

Improved Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, which can lead to improved solubility and reduced toxicity. nih.gov

Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding to a biological target. nih.gov

The cyclobutanecarboxamide moiety, in particular, is a common feature in a number of biologically active molecules. nih.gov It can be found in natural products and has been incorporated into a variety of pharmaceutical agents, including inhibitors of enzymes such as the fat mass and obesity-associated protein (FTO). nih.gov The amide linkage provides a point for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.

The following table summarizes some key properties and applications of the cyclobutane scaffold in medicinal chemistry:

| Property | Significance in Drug Discovery |

| Unique Puckered Structure | Provides a three-dimensional scaffold that can be used to orient functional groups in specific spatial arrangements. |

| Metabolic Stability | Can improve the pharmacokinetic profile of a drug by reducing its rate of metabolism. |

| Conformational Restriction | Can lead to increased potency and selectivity by locking the molecule in an active conformation. |

| Aryl Bioisostere | Can be used to replace aromatic rings in a molecule, which can lead to improved physicochemical properties. nih.gov |

Overview of Current Academic Research Frontiers for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its constituent parts suggest several promising avenues for future investigation. Current research on related compounds provides a roadmap for how this molecule could be utilized.

A primary area of interest is likely to be its use as a scaffold for the development of enzyme inhibitors . The aminophenyl group is a known feature of many kinase inhibitors, and the cyclobutanecarboxamide moiety has also been found in enzyme inhibitors. nih.govsemanticscholar.orgnih.gov Therefore, it is plausible that derivatives of this compound could be synthesized and screened for activity against a variety of enzymes, particularly kinases, which are important targets in cancer therapy.

Another potential research frontier is the use of this compound as a building block in the synthesis of more complex molecules with diverse biological activities . The amino group provides a convenient handle for the attachment of other molecular fragments, allowing for the creation of a library of related compounds that could be screened for a wide range of biological activities.

Furthermore, the unique physicochemical properties imparted by the cyclobutane ring could be explored in the context of improving the drug-like properties of existing therapeutic agents . By incorporating the this compound scaffold into known drugs, it may be possible to enhance their metabolic stability, solubility, and other properties that are important for their efficacy and safety.

The following table outlines potential research directions for this compound based on the known properties of its constituent moieties:

| Research Area | Potential Application | Rationale |

| Enzyme Inhibition | Development of new cancer therapeutics | The aminophenyl group is a common feature of kinase inhibitors, and the cyclobutane ring can enhance binding affinity. nih.govsemanticscholar.orgnih.gov |

| Scaffold for Library Synthesis | Discovery of new bioactive molecules | The amino group allows for facile derivatization to create a diverse library of compounds for high-throughput screening. |

| Drug Optimization | Improvement of pharmacokinetic properties | The cyclobutane ring can increase metabolic stability and improve solubility. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-5-2-6-10(7-9)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPZRRWPBKTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 3 Aminophenyl Cyclobutanecarboxamide

Retrosynthetic Analysis of N-(3-aminophenyl)cyclobutanecarboxamide

A retrosynthetic analysis of this compound identifies the primary amide bond as the key disconnection point. This bond links the cyclobutyl moiety to the aminophenyl ring. This disconnection reveals two primary starting materials: a cyclobutane-based acyl donor and a phenylenediamine-based amine nucleophile.

The most logical precursors are therefore cyclobutanecarboxylic acid (or its activated derivatives) and m-phenylenediamine . The core challenge in this synthesis is the selective mono-acylation of m-phenylenediamine, which possesses two nucleophilic amino groups. Controlling the reaction stoichiometry and conditions is crucial to prevent the formation of the di-acylated byproduct.

Classical Amide Bond Formation Strategies for the Synthesis of this compound

Traditional methods for amide bond formation are well-established and widely employed in both laboratory and industrial settings. These approaches typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Acyl Halide Coupling Approaches

The use of acyl halides, particularly acyl chlorides, is a robust and common method for amide synthesis. This approach involves the conversion of cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride . This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction of cyclobutanecarbonyl chloride with m-phenylenediamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, yields the desired amide. The choice of base and solvent is critical to control selectivity and reaction rate. Non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) are commonly used. A significant challenge in this method is controlling the mono-acylation of the diamine, as the high reactivity of the acyl chloride can lead to the formation of the bis-amide. researchgate.netgoogle.com Careful control of stoichiometry, temperature, and addition rate is necessary to favor the desired product. researchgate.net

Table 1: Key Parameters in Acyl Halide Coupling

| Parameter | Description | Common Choices |

|---|---|---|

| Acylating Agent | Activated form of cyclobutanecarboxylic acid | Cyclobutanecarbonyl chloride |

| Amine | Nucleophilic component | m-Phenylenediamine |

| Base | Neutralizes HCl byproduct | Triethylamine, Pyridine, DIPEA |

| Solvent | Reaction medium | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) |

| Control Factor | Key to achieving mono-acylation | Stoichiometry, slow addition of acyl chloride, low temperature |

Carbodiimide-Mediated Condensations

Carbodiimide (B86325) coupling agents are widely used to facilitate the formation of amide bonds directly from a carboxylic acid and an amine, avoiding the need to isolate a highly reactive intermediate like an acyl chloride. wikipedia.org Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comcreative-proteomics.com

The mechanism involves the activation of the carboxylic acid (cyclobutanecarboxylic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine (m-phenylenediamine) to form the amide bond. chemistrysteps.com The main byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea for DCC, which is largely insoluble in common organic solvents, or a water-soluble urea for EDC). creative-proteomics.cominterchim.fr To improve efficiency and reduce the risk of side reactions like racemization (if chiral centers were present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Table 2: Comparison of Common Carbodiimide Reagents

| Reagent | Structure | Byproduct | Solubility of Byproduct | Key Features |

|---|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Easy byproduct removal by filtration in lab scale. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Soluble in water | Preferred for easier workup in larger scale and biological applications. interchim.frnih.gov |

Modern and Sustainable Synthetic Routes to this compound

In recent years, there has been a significant push towards developing more sustainable and atom-economical synthetic methods. Transition metal-catalyzed reactions offer promising alternatives to classical stoichiometric approaches.

Transition Metal-Catalyzed Aminocarbonylation Reactions

Transition metal-catalyzed aminocarbonylation represents a powerful and modern approach to amide synthesis. organic-chemistry.org This method typically involves the coupling of an aryl halide, a source of carbon monoxide (CO), and an amine, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govacs.org

For the synthesis of this compound, a hypothetical route could involve the reaction of a halo-cyclobutane with 3-aminoaniline under a carbon monoxide atmosphere in the presence of a suitable catalyst system. Alternatively, a more plausible route would involve the aminocarbonylation of a dihalo-benzene derivative followed by further functionalization.

A more direct approach would be the aminocarbonylation of an aryl halide like 3-bromoaniline (B18343) with cyclobutylamine. However, to arrive at the target molecule, one would need to start with a different set of precursors. A feasible strategy could involve the palladium-catalyzed aminocarbonylation of 1-bromo-3-nitrobenzene (B119269) with cyclobutylamine, followed by reduction of the nitro group. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), a base, and a source of carbon monoxide. researchgate.netacs.org Recent advancements have also explored the use of more sustainable and less expensive first-row transition metals like nickel and cobalt. rsc.orgresearchgate.net

These catalytic methods are highly atom-economical and can often be performed under milder conditions than classical methods. rsc.org The development of catalysts with high turnover numbers and the use of CO-generating molecules instead of gaseous CO are areas of active research to improve the safety and practicality of this methodology. acs.org

C-H Functionalization Methodologies for Cyclobutane (B1203170) Modification

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional pre-functionalization strategies. For derivatives of this compound, these methods provide a means to directly introduce new substituents onto the cyclobutane ring, which is typically inert.

Palladium-Catalyzed C-H Arylation: Palladium catalysis, particularly with the use of a directing group, is a prominent strategy for activating sp³ C-H bonds. acs.orgacs.orgchemrxiv.org The amide moiety in a cyclobutanecarboxamide (B75595) can itself serve as a directing group, guiding the catalyst to activate the C-H bonds at the β-position of the cyclobutane ring. nih.govacs.org For enhanced control and to access other positions, an auxiliary directing group, such as 8-aminoquinoline, can be temporarily installed. acs.orgnih.govacs.org This auxiliary directs the palladium catalyst to specific C-H bonds, enabling highly diastereoselective mono- or bis-arylation of the cyclobutane ring. nih.govacs.org This approach allows for the synthesis of all-cis trisubstituted cyclobutane scaffolds, which would be challenging to access through other means. nih.govacs.org

Rhodium-Catalyzed C-H Insertion: An alternative strategy involves the intermolecular C-H insertion reactions of rhodium-bound carbenes. nih.govnih.gov This method is particularly effective for functionalizing arylcyclobutanes. The choice of the rhodium catalyst's ligand framework is crucial as it can control the site selectivity of the C-H insertion. nih.govnih.gov By selecting the appropriate catalyst, functionalization can be directed to either the C1 (benzylic) or C3 position of the cyclobutane ring, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.govnih.gov This catalyst-controlled regioselectivity is a significant advantage for creating diverse libraries of cyclobutane-containing compounds. nih.gov

Table 1: C-H Functionalization Strategies for Cyclobutane Carboxamide Scaffolds

| Methodology | Catalyst/Reagent | Directing Group | Typical Position Functionalized | Key Features |

|---|---|---|---|---|

| Pd-Catalyzed Arylation | Pd(OAc)₂ / Ligand | 8-Aminoquinoline Auxiliary | β-positions | High diastereoselectivity; allows for mono- or bis-arylation. nih.govacs.org |

| Rh-Catalyzed C-H Insertion | Rh₂(S-TCPTAD)₄ | None (Substrate-directed) | C1 (benzylic) position | Access to 1,1-disubstituted cyclobutanes. nih.gov |

| Rh-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | None (Substrate-directed) | C3 position | Access to cis-1,3-disubstituted cyclobutanes. nih.gov |

Chemo-Enzymatic Synthesis Protocols

Chemo-enzymatic synthesis integrates the selectivity of biocatalysts with the robustness of chemical transformations. For the synthesis of this compound, enzymes, particularly lipases, can be employed for the key amide bond-forming step.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing amidation reactions under mild conditions. nih.gov The final step in the synthesis of the target molecule involves the coupling of cyclobutanecarboxylic acid (or its ester) with 1,3-phenylenediamine. A chemo-enzymatic approach would utilize lipase to mediate this transformation. This method offers several advantages over traditional chemical coupling agents, including high chemoselectivity (the enzyme will selectively acylate the amine in the presence of other functional groups), the avoidance of harsh reagents, and operation in environmentally benign solvents or even solvent-free systems. nih.govnih.gov The reaction typically proceeds by using an immobilized enzyme, such as Novozym 435, which facilitates easy removal and recycling of the biocatalyst. nih.gov The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards amide formation and is often achieved using molecular sieves. nih.gov

Table 2: Hypothetical Chemo-Enzymatic Protocol for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Biocatalyst | Novozym 435 (Immobilized CALB) | High activity and stability in organic media for amidation. nih.gov |

| Substrates | Cyclobutanecarboxylic acid, 1,3-Phenylenediamine | Direct coupling of acid and amine. |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) or Solvent-free | Green solvent or improved atom economy. acs.org |

| Temperature | 50-70 °C | Optimal temperature for lipase activity without denaturation. |

| Water Removal | Molecular Sieves (3 Å) | Shifts equilibrium to favor product formation. nih.gov |

| Reaction Time | 24-48 hours | Sufficient time to reach high conversion. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry offers significant advantages in terms of safety, control, and scalability for chemical synthesis. researchgate.netvapourtec.com A multi-step continuous-flow synthesis can be envisioned for the production of this compound. rsc.orgresearchgate.net This approach is particularly beneficial as it allows for the in-line generation and immediate use of reactive intermediates, such as acyl chlorides, minimizing handling and decomposition. rsc.org

A potential flow setup would involve pumping a solution of cyclobutanecarboxylic acid and a chlorinating agent (e.g., thionyl chloride) through a heated reactor coil to form cyclobutanecarbonyl chloride. The output stream from this first reactor would then merge with a stream containing 1,3-phenylenediamine and a base in a second reactor coil (a T-mixer ensures efficient mixing). The precise control over residence time and temperature in each reactor module ensures high conversion and minimizes byproduct formation. The continuous output of the product stream can then be directed to an in-line purification or workup module. This method enhances safety, improves reproducibility, and allows for rapid optimization of reaction conditions. nih.gov

Table 3: Conceptual Multi-Step Flow Synthesis Design

| Module | Reaction | Reagents | Temperature (°C) | Residence Time | Purpose |

|---|---|---|---|---|---|

| Reactor 1 | Acid Chloride Formation | Cyclobutanecarboxylic acid, Thionyl Chloride | 60-80 | 2-5 min | Generate reactive acyl chloride intermediate safely. |

| T-Mixer | Reagent Mixing | Acyl chloride stream, 1,3-phenylenediamine/base stream | Ambient | < 1 sec | Ensure rapid and efficient mixing of reactants. |

| Reactor 2 | Amidation | - | 25-50 | 5-15 min | Allow for complete amide bond formation. |

| Quench Module | Reaction Quenching | Aqueous base stream | Ambient | 1-2 min | Neutralize excess reagents and stop the reaction. |

Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its derivatives bearing stereocenters on the cyclobutane ring is of significant interest. Several methodologies exist for the stereocontrolled construction of substituted cyclobutanes. rsc.orgnih.gov

One powerful approach is the asymmetric [2+2] cycloaddition, which constructs the chiral four-membered ring in a single step. researchgate.netchemistryviews.org This can be achieved using chiral catalysts or auxiliaries to control the facial selectivity of the alkene approach. Another strategy is the asymmetric functionalization of a pre-formed prochiral cyclobutane or cyclobutene. For instance, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylates can generate two contiguous stereocenters with high diastereo- and enantioselectivity. rsc.org A novel and highly stereoselective method involves the ring contraction of readily accessible chiral pyrrolidines via a nitrogen extrusion process, which proceeds through a radical pathway to yield multisubstituted cyclobutanes. ntu.ac.uk

Table 4: Strategies for Stereoselective Synthesis of Cyclobutane Derivatives

| Synthetic Strategy | Reaction Type | Catalyst / Reagent | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Cycloaddition | [2+2] Photocycloaddition | Chiral photosensitizer / Lewis acid | High ee | chemistryviews.org |

| Asymmetric Functionalization | Rh-catalyzed 1,4-Addition | [Rh(cod)OH]₂ / Chiral diene ligand | High dr and ee | rsc.org |

| Ring Contraction | Nitrogen Extrusion from Pyrrolidine | Iodonitrene Chemistry | High stereospecificity | ntu.ac.uk |

| Asymmetric C-H Functionalization | Pd-catalyzed C-H Arylation | Pd(OAc)₂ / Chiral amino acid ligand | High ee | acs.orgchemrxiv.org |

Optimization of Reaction Conditions and Yields for Research-Scale Synthesis

For a standard research-scale batch synthesis, the most common route to this compound is the coupling of cyclobutanecarboxylic acid with 1,3-phenylenediamine using a chemical coupling agent. The optimization of this step is critical to maximize yield and purity. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), are widely used. nih.govnih.govresearchgate.net

The optimization process involves systematically varying several parameters. Key variables include the choice and stoichiometry of the coupling agent and additive, the solvent, the base, reaction temperature, and time. For instance, using 1.1-1.5 equivalents of both EDC and HOBt is common to ensure complete activation of the carboxylic acid. nih.gov The choice of solvent can significantly impact reaction rates and solubility, with aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) being typical choices. An organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required to neutralize the HCl salt of EDC and to deprotonate the amine.

Table 5: Optimization of Amide Coupling Conditions for Research-Scale Synthesis

| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 12 | 85 |

| 2 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 78 |

| 3 | EDC (1.2) | None | DIPEA (2.0) | DMF | 25 | 12 | 55 |

| 4 | HATU (1.2) | None | DIPEA (2.0) | DMF | 25 | 4 | 92 |

| 5 | EDC (1.5) | HOBt (1.5) | DIPEA (2.5) | DMF | 0 -> 25 | 16 | 90 |

| 6 | EDC (1.2) | HOBt (0.1) | DMAP (1.0) | ACN | 25 | 12 | 88 |

Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires a robust isolation and purification protocol to remove unreacted starting materials, coupling reagents, and byproducts.

The typical procedure begins with an aqueous workup following the reaction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with different aqueous solutions. A wash with a dilute acid (e.g., 1M HCl) removes the excess amine and any basic components. This is followed by a wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and the acidic HOBt. A final wash with brine removes residual water and helps to break emulsions. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. google.com

Purification of the crude amide is generally achieved by one of two methods: flash column chromatography on silica (B1680970) gel or recrystallization. researchgate.net For chromatography, a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes is commonly employed to separate the product from impurities. Recrystallization is often a more efficient method for obtaining highly pure, crystalline material on a larger scale. Suitable solvents for recrystallization of amides include ethanol, acetonitrile (B52724), or a mixed solvent system like DMF-water or dioxane. researchgate.nettandfonline.com

Table 6: General Isolation and Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching/Dilution | Dilute reaction mixture with ethyl acetate and water. | Separate organic product from water-soluble byproducts. |

| 2. Acid Wash | Wash organic layer with dilute HCl. | Remove unreacted 1,3-phenylenediamine and organic base (DIPEA). |

| 3. Base Wash | Wash organic layer with saturated NaHCO₃. | Remove unreacted cyclobutanecarboxylic acid and HOBt. |

| 4. Brine Wash | Wash organic layer with saturated NaCl solution. | Remove residual water. |

| 5. Drying & Concentration | Dry over Na₂SO₄, filter, and evaporate solvent. | Isolate crude solid product. |

| 6. Purification | Flash column chromatography or recrystallization. | Remove closely related impurities to achieve high purity. researchgate.net |

Advanced Structural Characterization and Elucidation of N 3 Aminophenyl Cyclobutanecarboxamide and Its Analogs

High-Resolution Spectroscopic Analysis for Structural Confirmation in Research Contexts

Modern analytical chemistry provides powerful tools for the structural elucidation of novel organic compounds. For a molecule such as N-(3-aminophenyl)cyclobutanecarboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) is essential for a comprehensive analysis.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the core structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. psu.edu

For this compound, the expected ¹H NMR signals would correspond to the protons of the 3-amino-substituted phenyl ring and the cyclobutane (B1203170) ring. The aromatic region would typically display complex multiplets for the four protons on the phenyl ring. The cyclobutane protons would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities determined by their position relative to the amide group. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as broad singlets that can exchange with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the six carbons of the aromatic ring (with four unique signals due to symmetry), and the carbons of the cyclobutane ring. organicchemistrydata.org The chemical shifts provide clear evidence for the different carbon types (quaternary, CH, CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This interactive table provides predicted NMR data based on established principles and data from analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide N-H | ~9.8 (singlet, broad) | - |

| Amine N-H₂ | ~5.1 (singlet, broad) | - |

| Aromatic C2-H | ~7.1 (singlet) | ~110 |

| Aromatic C4-H | ~6.4 (doublet) | ~109 |

| Aromatic C5-H | ~6.9 (triplet) | ~129 |

| Aromatic C6-H | ~6.7 (doublet) | ~113 |

| Cyclobutane Cα-H | ~3.5 (quintet) | ~45 |

| Cyclobutane Cβ-H₂ | ~2.2 (multiplet) | ~25 |

| Cyclobutane Cγ-H₂ | ~1.9 (multiplet) | ~18 |

| Aromatic C1 | - | ~140 |

| Aromatic C3 | - | ~149 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (e.g., H4-H5, H5-H6) and between the protons on the cyclobutane ring (e.g., Cα-H with Cβ-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments. sdsu.edu Each CH and CH₂ group in the molecule would produce a cross-peak connecting the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. wisc.edu This is crucial for connecting molecular fragments. Key HMBC correlations would include the amide proton (N-H) to the amide carbonyl carbon (C=O) and the cyclobutane Cα carbon, as well as aromatic protons to the amide carbonyl, confirming the link between the phenyl and cyclobutanecarboxamide (B75595) moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the molecule, such as the relative orientation of the cyclobutane and phenyl rings.

For a deeper understanding of the compound's properties, advanced NMR techniques can be employed.

Solid-State NMR (ssNMR): When single crystals are unavailable, ssNMR can provide detailed structural information on powdered materials. researchgate.netacs.org It is highly sensitive to the local environment and can be used to study polymorphism (the existence of different crystal forms), which is critical in pharmaceutical contexts. ssNMR can also probe intermolecular interactions like hydrogen bonding in the solid state. acs.org

Variable Temperature (VT) NMR: These studies provide insights into dynamic processes occurring in the molecule. ox.ac.uk For this compound, VT-NMR could be used to study the rotational barrier around the amide C-N bond. At low temperatures, the rotation might be slow enough to observe distinct signals for different rotamers, while at higher temperatures, these signals would coalesce into a single averaged peak. ox.ac.ukrsc.org

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, are used to elucidate the molecular structure. nih.gov The fragmentation pattern serves as a structural fingerprint. For a close analog, N-(3-aminophenyl)benzamide, studies have shown characteristic fragmentation pathways. nih.govresearchgate.net By analogy, the primary fragmentation of protonated this compound would likely involve the cleavage of the amide bond, leading to two main fragment ions:

The anilinium ion or related fragments derived from the aminophenyl portion.

An acylium ion ([C₄H₇CO]⁺) derived from the cyclobutylcarbonyl portion.

Interestingly, studies on protonated N-(3-aminophenyl)benzamide have revealed a rearrangement product ion through a nitrogen-oxygen (N-O) exchange, a process that can also be anticipated for analogs with electron-donating groups at the meta-position of the aniline (B41778) ring. nih.govresearchgate.net

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₄N₂O+H]⁺ | 191.1184 |

| [C₆H₇N₂]⁺ (aminophenyl fragment) | 107.0609 |

Vibrational spectroscopy techniques like IR and Raman are powerful for identifying the functional groups present in a molecule. cardiff.ac.uk The spectra arise from the vibrations of chemical bonds (stretching, bending), and the position of the absorption bands is characteristic of specific bonds and functional groups. researchgate.net

For this compound, the key characteristic bands would be:

N-H Stretching: Two bands for the primary amine (-NH₂) in the 3400-3300 cm⁻¹ region and one band for the secondary amide (-NH-) around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring appear below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band typically found in the 1680-1630 cm⁻¹ region. nih.gov Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band, resulting from a mix of N-H bending and C-N stretching, appears around 1550 cm⁻¹. rsc.org

Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the skeletal vibrations of the cyclobutane and aromatic rings.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3400-3300 |

| Secondary Amide | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 2950-2850 |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1650 |

| Amide N-H / C-N | N-H Bend / C-N Stretch (Amide II) | ~1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. elte.hushu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org For an organic molecule like this compound, the primary electronic transitions of interest are π → π* and n → π*. shu.ac.uklibretexts.org

The structure of this compound contains a phenyl ring and an amide group, both of which are chromophores that absorb UV light. The aminophenyl group, in particular, possesses both π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atom. The amide group also has n electrons on the nitrogen and oxygen atoms, as well as π electrons in the carbonyl double bond.

One would expect to observe π → π* transitions associated with the aromatic system and the carbonyl group, which are typically high-intensity absorptions. shu.ac.uk Additionally, lower-intensity n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms are possible. libretexts.org The conjugation between the amino group and the phenyl ring would influence the wavelength of maximum absorption (λmax). Generally, such conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of absorption to longer wavelengths (a bathochromic or red shift). elte.hu

A hypothetical UV-Vis spectrum would be analyzed to identify the λmax values. The solvent used for analysis can also influence the spectrum; polar solvents can shift n → π* transitions to shorter wavelengths (a blue shift). shu.ac.uk Without experimental data, a precise data table cannot be constructed.

X-ray Crystallography for Absolute Stereochemistry and Precise Conformational Analysis

Single Crystal X-ray Diffraction Studies of this compound

To perform single crystal X-ray diffraction, a high-quality crystal of this compound would be required. nih.gov The analysis would yield an electron density map from which the positions of all non-hydrogen atoms can be determined. nih.gov

This data would allow for the unambiguous determination of:

Molecular Conformation: The precise orientation of the cyclobutane ring relative to the aminophenyl group and the conformation of the amide linkage.

Bond Parameters: Exact measurements of all bond lengths and angles within the molecule.

Supramolecular Structure: The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the amine and amide groups of adjacent molecules) that stabilize the crystal structure. nih.gov

A search of crystallographic databases reveals no published crystal structure for this compound. A representative data table from such a study would typically include crystal system, space group, unit cell dimensions, and atomic coordinates.

Co-crystallization Studies with Biological Macromolecules (for mechanistic insights)

Co-crystallization involves forming a single crystal containing both the small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. nih.gov This technique is crucial in drug discovery for visualizing how a ligand binds to its target. nih.gov

If this compound were identified as an inhibitor or binder of a specific protein, co-crystallization studies could provide profound mechanistic insights. The resulting crystal structure would reveal:

The precise binding site and orientation of the compound within the protein.

Specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the compound and amino acid residues.

Any conformational changes in the protein upon binding.

This information is invaluable for understanding the mechanism of action and for rational drug design. nih.gov Currently, there are no published reports of co-crystallization studies involving this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment (if chiral derivatives are studied)

Chiroptical spectroscopy techniques are essential for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. ualberta.ca this compound itself is achiral. However, if a chiral center were introduced into its structure (for example, by substitution on the cyclobutane ring), the resulting enantiomers could be studied using these methods.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum provides information about the absolute configuration and conformational features of the molecule. chiralabsxl.com

For a chiral derivative of this compound, enantiomers would produce mirror-image CD spectra. chiralabsxl.com The sign of the CD signal (positive or negative) at specific wavelengths, known as Cotton effects, is characteristic of a particular enantiomer and can be used to determine its absolute configuration, often by comparison to theoretical calculations or structurally similar compounds of known configuration. msu.edu

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researcher.life Like CD, ORD is used to characterize chiral compounds. The ORD spectrum of a chiral molecule displays a characteristic curve, and its mirror-image counterpart will produce an opposite curve. nih.gov ORD and CD are related phenomena (governed by the Kronig-Kramers relations), and both can provide information on the stereochemistry of a molecule. researcher.life For a hypothetical chiral derivative, ORD could be used to confirm the enantiomeric purity and assign the absolute configuration.

Theoretical and Computational Investigations of N 3 Aminophenyl Cyclobutanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the electronic and geometric properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a valuable tool for predicting the molecular geometry of N-(3-aminophenyl)cyclobutanecarboxamide, determining the most stable arrangement of its atoms in three-dimensional space. DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed structural portrait of the molecule.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined. These calculations are crucial for understanding the molecule's reactivity. nih.gov For instance, mapping the electrostatic potential can reveal the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor areas prone to nucleophilic attack. Quantum chemistry tools like DFT can provide a molecular-level understanding of reaction mechanisms. frontiersin.org

A typical output from DFT calculations on molecular geometry would include:

| Parameter | Optimized Value |

| C-N Bond Length (Amide) | e.g., ~1.35 Å |

| C=O Bond Length (Amide) | e.g., ~1.23 Å |

| N-H Bond Lengths (Amine) | e.g., ~1.01 Å |

| C-C Bond Lengths (Phenyl) | e.g., ~1.39 Å |

| C-C Bond Lengths (Cyclobutane) | e.g., ~1.55 Å |

| Amide Bond Angle (C-N-C) | e.g., ~120° |

| Phenyl Ring Dihedral Angles | e.g., Specific values |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on actual reported data for this compound.

Computational methods are adept at predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can aid in the interpretation of experimental spectra. It is important to consider that chemical shifts can vary depending on the solvent used. researchgate.net

Similarly, Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the molecule's functional groups. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

An example of predicted spectroscopic data would be:

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Specific shifts for aromatic, amine, amide, and cyclobutane (B1203170) protons |

| ¹³C NMR Chemical Shifts (ppm) | Specific shifts for carbons in the phenyl ring, cyclobutane ring, and carbonyl group |

| Key IR Frequencies (cm⁻¹) | N-H stretching (amine), N-H stretching (amide), C=O stretching, C-N stretching, aromatic C-H stretching |

| UV-Vis λmax (nm) | Wavelengths of maximum absorption corresponding to electronic transitions |

Note: This table illustrates the types of data that would be generated from predictive spectroscopic calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. FMO analysis can also help in predicting the sites of reaction within the molecule. youtube.com

A summary of FMO analysis would typically include:

| Parameter | Calculated Value (eV) |

| HOMO Energy | e.g., -5.5 eV |

| LUMO Energy | e.g., -0.5 eV |

| HOMO-LUMO Energy Gap | e.g., 5.0 eV |

Note: These energy values are hypothetical examples for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time.

MD simulations can provide a detailed picture of the conformational flexibility of this compound. nih.gov By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the cyclobutane ring and the rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide group.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. nih.gov These simulations can reveal how the solvent affects the molecule's conformation and dynamics. nih.gov Standard dielectric continuum solvent models may not always be sufficiently accurate for these predictions. nih.gov

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding, between molecules of this compound or between the molecule and other species. nih.gov Understanding these interactions is crucial for predicting the compound's physical properties and how it might interact with biological targets. The inclusion of the first solvation sphere in computations can often provide satisfactory corrections to vacuum values. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Identification of Putative Binding Pockets on Protein Targets

The initial step in a molecular docking study is the identification of potential binding sites, or pockets, on the surface of the protein target. These pockets are typically clefts or cavities on the protein's surface whose shape and chemical properties are complementary to the ligand. The identification process involves analyzing the three-dimensional structure of the protein, which is often obtained from crystallographic databases like the Protein Data Bank (PDB).

For example, in computational studies of other aminophenyl-containing compounds, various protein targets implicated in cancer have been explored. Putative binding pockets have been identified on targets such as:

β-catenin (PDB ID: 1JDH) : A key protein in the Wnt signaling pathway.

Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4R3P) : A receptor tyrosine kinase involved in cell growth and proliferation. nih.gov

Cyclin D1-cyclin-dependent kinase 4 (CDK4) (PDB ID: 2W96) : A complex crucial for cell cycle progression. nih.gov

RAC-beta serine/threonine-protein kinase B (AKT2) (PDB ID: 1GZK) : A signaling protein involved in cell survival and metabolism. nih.gov

The amino acid residues that constitute these binding cavities are crucial for ligand recognition and binding. For instance, the binding cavity of β-catenin has been shown to include residues like Ser106, Pro192, and Glu228. nih.gov

Theoretical Binding Affinity Predictions and Interaction Mapping

Once a binding pocket is identified, docking algorithms place the ligand into the pocket in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable protein-ligand complex.

Interaction mapping involves analyzing the non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are critical for stabilizing the complex and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and cation-π interactions. plos.org

For the related compound, (E)-2-(1-(3-aminophenyl) ethylidene)hydrazinecarboxamide, molecular docking studies predicted its interactions with several cancer-related protein targets. The theoretical binding affinities and key interacting residues are summarized below as an illustrative example.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Hydrogen Bonds Formed With |

|---|---|---|---|

| β-catenin (1JDH) | -5.9 | Ser106, Pro192, Glu228, Ala230, Lys233 | Not specified |

| EGFR (4R3P) | -5.8 | Arg836, Lys860, Tyr869, Ala871, Gly873 | Arg836, Tyr869 |

| Cyclin D1-CDK4 (2W96) | -6.7 | Pro183, Leu186, Glu184, Thr190, Trp238, Phe278, Pro280 | Pro183, Thr190 |

| AKT2 (1GZK) | -5.7 | Thr231, Tyr177, Lys285, Lys420 | Thr231 |

*This table presents example data for (E)-2-(1-(3-aminophenyl) ethylidene)hydrazinecarboxamide, not this compound, to illustrate the outputs of a typical molecular docking study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.

Descriptor Calculation and Selection for QSAR Model Development

The first step in QSAR modeling is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors can be calculated from the 2D or 3D representation of the molecule and quantify various aspects of its physicochemical properties.

Common classes of descriptors include:

Constitutional Descriptors: Information about the molecular formula and atom counts.

Topological Descriptors: Describe atomic connectivity and molecular shape.

Physicochemical Descriptors: Properties like hydrophobicity (e.g., LogP), molar refractivity, and topological polar surface area (TPSA). nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, describing electronic properties.

3D-QSAR Field Descriptors: Steric and electrostatic fields surrounding the molecule.

For a series of N-(2-aminophenyl)-benzamide derivatives studied as HDAC2 inhibitors, physicochemical descriptors were correlated with biological activity. researchgate.net In another study on antitubulin agents, parameters like XlogP (a measure of hydrophobicity), kaapa2 (a shape descriptor), and Quadrupole1 (an electronic descriptor) were found to have a high correlation with cytotoxic activity. nih.gov

Development and Validation of Predictive QSAR Models for Biological Activity (in vitro)

After calculating descriptors for a set of compounds with known biological activities (the training set), statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation (the QSAR model) that relates the descriptors to the activity.

The predictive power of the QSAR model must be rigorously validated. Common validation metrics include:

Coefficient of determination (r²): Indicates how well the model fits the training set data. A value closer to 1.0 is better.

Cross-validated correlation coefficient (q² or r²_CV): Assesses the model's robustness and predictive ability through internal validation methods like leave-one-out (LOO).

Predictive r² (r²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.

A study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model with excellent statistical significance, as shown in the table below. nih.gov

| QSAR Model | Correlation Coefficient (r²) | Cross-validated Coefficient (q²) | Fisher Ratio (F) |

|---|---|---|---|

| 3D QSAR for aminophenyl benzamide HDAC inhibitors | 0.99 | 0.85 | 631.80 |

*This table presents example validation data for a QSAR model of aminophenyl benzamide derivatives, not this compound, to illustrate key statistical parameters. nih.gov

Such a model suggested that hydrophobic character and hydrogen bond donating groups were crucial for enhancing HDAC inhibitory activity. nih.gov

Virtual Screening Applications for Analog Discovery

Once a QSAR model is developed and validated, it can be used for virtual screening. This process involves using the model to predict the biological activity of a large library of virtual compounds. This allows researchers to prioritize which new molecules, or analogs, should be synthesized and tested in the laboratory, saving significant time and resources. nih.gov By applying the QSAR equation to the descriptors of virtual compounds, it is possible to identify novel structures that are predicted to have high activity. This approach helps in the rational design and discovery of new lead compounds. nih.gov

Mechanistic Investigations and Biological Interaction Studies of N 3 Aminophenyl Cyclobutanecarboxamide in Vitro and Pre Clinical Cellular Models

Enzyme Inhibition and Activation Studies (In Vitro)

There is no publicly available research detailing the effects of N-(3-aminophenyl)cyclobutanecarboxamide on enzyme activity.

Kinetic Characterization of Enzyme-Compound Interactions

No data exists on the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with any enzyme.

Identification of Specific Enzyme Targets (e.g., Kinases)

There are no published studies identifying specific enzyme targets, including kinases, for this compound.

Receptor Binding Profiling and Ligand Efficacy (In Vitro)

Information regarding the interaction of this compound with any biological receptor is not available in the current scientific literature.

Radioligand Binding Assays (if applicable)

No radioligand binding assay data has been published for this compound.

Functional Receptor Assays in Cell-Free Systems

There are no reports on the functional activity of this compound in cell-free receptor assay systems.

Investigation of Specific Molecular and Cellular Mechanisms of Action

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Understanding

A critical component of preclinical drug development involves characterizing a compound's ADME profile. However, in vitro ADME data for this compound is not available in public research databases.

In Vitro Metabolic Stability (e.g., Microsomal Stability, CYP Inhibition/Induction)

There are no published results from in vitro metabolic stability assays for this compound. These assays typically use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. This data is used to predict its metabolic clearance and half-life in vivo. Furthermore, no data exists on its potential to inhibit or induce key drug-metabolizing cytochrome P450 (CYP) enzymes, which is essential for predicting drug-drug interactions.

In Vitro Permeability Studies Across Model Barriers (e.g., Caco-2, PAMPA)

Data regarding the permeability of this compound is not available. Standard assays like the Caco-2 cell monolayer assay, which models the human intestinal epithelium, or the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict a compound's potential for oral absorption. The absence of this data means its absorption characteristics remain uncharacterized.

Plasma Protein Binding Assays

A comprehensive search of scientific literature and available pre-clinical data has revealed no specific studies detailing the plasma protein binding characteristics of this compound. While the binding of a compound to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is a critical parameter in understanding its pharmacokinetic profile, influencing its distribution and availability to target tissues, such investigations for this compound have not been published.

The degree to which a drug binds to plasma proteins can significantly impact its efficacy and metabolism. wikipedia.org It is the unbound, or free, fraction of a drug that is pharmacologically active and available to interact with its molecular target. wikipedia.org Furthermore, protein binding affects a compound's half-life and clearance from the body. wikipedia.org

Given the absence of specific experimental data for this compound, no data tables or detailed research findings on its plasma protein binding can be provided at this time. Further research would be required to elucidate these important pharmacokinetic parameters.

Structure Activity Relationship Sar Studies and Rational Design of N 3 Aminophenyl Cyclobutanecarboxamide Analogs

Design Principles for N-(3-aminophenyl)cyclobutanecarboxamide Derivative Synthesis

The rational design of analogs is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target and improving its drug-like properties.

The cyclobutane (B1203170) moiety is an attractive three-dimensional (3D) scaffold in medicinal chemistry, offering a conformationally restricted alternative to more flexible linear alkyl chains. nih.govru.nl Modifications to this ring can significantly impact the molecule's steric profile and its orientation within a binding pocket.

Key design strategies include:

Introduction of Substituents: Adding substituents to the cyclobutane ring can alter steric bulk, lipophilicity, and metabolic stability. For instance, gem-dimethyl substitution can provide a steric shield, preventing metabolic degradation at adjacent positions.

Stereochemical Variation: For substituted cyclobutane rings, the generation of cis and trans isomers is a critical step in exploring the 3D SAR. nih.gov These diastereomers present different vectors for their substituents, which can lead to significant differences in binding affinity by allowing the molecule to adopt different conformations.

Ring Isosteres: In some cases, replacing the cyclobutane ring with other small, constrained rings like cyclopropane (B1198618) or cyclopentane (B165970) can be explored to understand the optimal ring size and conformational rigidity for biological activity.

The aminophenyl ring is a common site for modification, as its electronic and steric properties can be readily tuned through the introduction of various substituents. The nature and position of these substituents can influence everything from target interaction to pharmacokinetic properties. mdpi.com

The primary goals of phenyl ring derivatization are:

Modulating Electronic Properties: The addition of electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), or electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can alter the pKa of the aniline (B41778) nitrogen and the electron density of the aromatic ring. mdpi.com These changes can impact hydrogen bonding capabilities and aryl-aryl interactions (e.g., π-π stacking) with a biological target. researchgate.net

Exploring Binding Pockets: Introducing substituents at the ortho-, meta-, and para-positions relative to the amide linkage allows for probing for additional binding pockets or steric hindrances near the phenyl ring binding site.

The following table summarizes the potential effects of common substituents on the properties of the phenyl ring.

| Substituent (R) | Position | Electronic Effect | Lipophilicity (Hansch-Fujita π parameter) | Potential SAR Influence |

| -F | para | Weakly deactivating (inductive) | +0.14 | Can serve as a hydrogen bond acceptor; minimal steric bulk. |

| -Cl | para | Weakly deactivating (inductive) | +0.71 | Increases lipophilicity; potential for halogen bonding. |

| -CH₃ | para | Weakly activating (donating) | +0.56 | Increases lipophilicity; fills small hydrophobic pockets. |

| -OCH₃ | para | Activating (donating) | -0.02 | Can act as H-bond acceptor; can be metabolically liable (O-demethylation). |

| -CF₃ | para | Strongly deactivating (withdrawing) | +0.88 | Significantly increases lipophilicity; metabolically stable; can engage in dipole interactions. |

| -NO₂ | para | Strongly deactivating (withdrawing) | -0.28 | Strong H-bond acceptor; potential for toxicity (metabolic reduction). |

| -CN | para | Strongly deactivating (withdrawing) | -0.57 | Potent H-bond acceptor; linear geometry offers unique steric profile. |

Data presented is illustrative of general principles in medicinal chemistry.

The amide bond is a cornerstone of many biologically active molecules, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). researchgate.net However, it is also susceptible to enzymatic cleavage by proteases, which can limit a compound's metabolic stability. Replacing the amide bond with a bioisostere—a functional group with similar physicochemical properties—is a common strategy to overcome this liability while retaining or improving biological activity. exlibrisgroup.comnih.gov

Common amide bioisosteres and their rationales include:

1,2,3-Triazoles: Synthesized via "click" chemistry, triazoles are metabolically robust and act as strong dipole moments, but they lack a hydrogen bond donor. cambridgemedchemconsulting.com

Oxadiazoles: These heterocycles are also metabolically stable and can mimic the hydrogen bond accepting properties of the amide carbonyl. researchgate.net

Sulfonamides: A sulfonamide linkage can introduce a different geometry and hydrogen bonding pattern (two acceptors, one donor) and may improve metabolic stability, though it can sometimes decrease solubility. cambridgemedchemconsulting.com

Esters and Ureas: While also potentially labile, these groups alter the hydrogen bonding potential. Esters remove the H-bond donor, while ureas add an additional donor, which can be used to probe the requirements of the target binding site. nih.gov

Fluoroalkenes: A trans-fluoroalkene can mimic the geometry and polarity of the trans-amide bond while being resistant to hydrolysis.

The table below outlines several potential bioisosteric replacements for the amide linkage.

| Amide Isostere | H-Bond Donor | H-Bond Acceptor | Key Features |

| 1,2,3-Triazole | No | Yes | Metabolically stable, strong dipole, accessible via click chemistry. cambridgemedchemconsulting.com |

| 1,3,4-Oxadiazole | No | Yes (2) | Metabolically stable, often improves solubility. researchgate.net |

| Sulfonamide | Yes | Yes (2) | Tetrahedral geometry, different H-bond pattern. cambridgemedchemconsulting.com |

| Urea (B33335) | Yes (2) | Yes | Additional H-bond donor. |

| Ester | No | Yes | Lacks H-bond donor, generally more labile than amides. nih.gov |

| Thioamide | Yes | Yes | Weaker H-bond acceptor, altered electronics. |

Synthesis of Targeted Libraries of this compound Analogs

To efficiently explore the SAR of this compound, targeted libraries of analogs are synthesized and screened. Modern chemistry techniques allow for the rapid production of dozens to hundreds of distinct compounds. enamine.net

Parallel synthesis involves conducting multiple, separate reactions simultaneously in an array format, such as in a 96-well plate. nih.gov This approach allows for the rapid generation of a focused library of discrete compounds, where each product can be individually purified and characterized. For the target scaffold, a typical parallel synthesis campaign might involve reacting a single core building block with a diverse set of reactants. researchgate.net

Two possible strategies include:

Scaffold Decoration: A common core, such as cyclobutanecarboxylic acid, is activated and then reacted in parallel with an array of different substituted 3-amino-anilines. This approach is efficient for exploring derivatization of the phenyl ring.

Building Block Diversity: A single amine, 3-aminoaniline, is reacted in parallel with a library of diverse and substituted cyclobutanecarboxylic acids to explore modifications of the cyclobutane ring.

These syntheses are often performed in solution phase and may utilize automated liquid handlers and parallel purification systems, such as mass-directed preparative HPLC, to streamline the workflow. researchgate.net

Combinatorial chemistry aims to produce very large collections of compounds, which can be screened as mixtures or as large, discrete libraries. nih.gov While parallel synthesis creates one compound per reaction vessel, combinatorial techniques like split-and-pool synthesis can generate thousands or millions of compounds in a much smaller number of reaction cycles.

A combinatorial approach to synthesizing this compound analogs could involve:

Virtual Library Design: Before synthesis, a large virtual library is generated by computationally combining all available cyclobutane carboxylic acid building blocks with all available aminophenyl building blocks. nih.gov

Diversity-Oriented Synthesis: A subset of building blocks is selected from the virtual library to maximize the structural and physicochemical diversity of the final products. The synthesis is then carried out, often using solid-phase techniques where one of the starting materials is attached to a resin bead, to simplify purification.

These approaches are powerful tools for rapidly mapping the SAR landscape and identifying initial hit compounds for further optimization.

Elucidation of Structure-Activity Relationships for Specific Biological Modulations (In Vitro)

The in vitro evaluation of a series of analogs is fundamental to understanding the relationship between chemical structure and biological activity. This process helps in identifying which parts of a molecule are essential for its function.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For a hypothetical series of this compound analogs, key pharmacophoric elements would likely include:

Hydrogen Bond Donors and Acceptors: The amide linkage (-NH-C=O-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The primary amine (-NH2) on the phenyl ring is also a hydrogen bond donor.

Aromatic Features: The phenyl ring can engage in various interactions, including pi-pi stacking and hydrophobic interactions with the biological target.

Hydrophobic Moieties: The cyclobutane ring is a hydrophobic group that can fit into a corresponding hydrophobic pocket in the target protein.

Without experimental data, the precise arrangement and relative importance of these features for a specific biological activity remain unknown.

Mapping of Structure-Activity Landscapes

To map the structure-activity landscape, medicinal chemists systematically modify different parts of the lead compound. For this compound, this would involve:

Modification of the Cyclobutane Ring: Altering the size of the cycloalkyl group (e.g., to cyclopropyl (B3062369) or cyclopentyl) or introducing substituents could probe the size and nature of the hydrophobic pocket.

Substitution on the Phenyl Ring: Adding substituents to the phenyl ring could explore electronic and steric effects on activity. The position of the amino group (currently at the 3-position) is also a critical factor.

Alteration of the Amide Linker: Modifications to the amide bond could investigate the importance of its hydrogen bonding capabilities and conformational rigidity.

The resulting data from such a study would typically be presented in a table, correlating the structural changes with in vitro activity (e.g., IC50 or EC50 values). However, no such data is publicly available for this compound.

Bioisosteric Replacements and Scaffold Hopping Strategies for Analog Development

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. Scaffold hopping involves replacing the core structure of the molecule with a different one while maintaining the original pharmacophoric features.

For the this compound scaffold, hypothetical bioisosteric replacements could include:

Amide Bioisosteres: Replacing the amide bond with groups like a 1,2,3-triazole, an oxadiazole, or a retro-amide to improve metabolic stability.

Phenyl Ring Bioisosteres: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine (B92270), thiophene) to modulate properties like solubility and metabolism.

Cyclobutane Bioisosteres: Replacing the cyclobutane ring with other aliphatic rings or open-chain alkyl groups to explore different hydrophobic interactions.

Scaffold hopping would entail a more radical change, for instance, replacing the entire aminophenyl-carboxamide core with a completely different chemical scaffold that presents similar pharmacophoric elements in the correct spatial orientation.

Without specific research on this compound, any discussion of SAR, pharmacophores, or analog design remains speculative. Further progress in understanding this compound is contingent on the publication of dedicated scientific studies.

Advanced Analytical Methodologies for the Comprehensive Study of N 3 Aminophenyl Cyclobutanecarboxamide

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components in a mixture. For a compound like N-(3-aminophenyl)cyclobutanecarboxamide, with its aromatic amine and amide functionalities, various chromatographic techniques can be employed to ensure its quality and to support research and development activities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.

Method Development: A typical approach for developing an HPLC method for an aromatic amine derivative would involve reversed-phase chromatography. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control, as it affects the ionization state of the aminophenyl group and, consequently, its retention on the column. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components, from polar impurities to the less polar main compound, within a reasonable timeframe and with good peak shapes. Detection is commonly performed using a UV detector, typically at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

Validation: Once a suitable method is developed, it must be validated to ensure its reliability. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Interactive Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min (This is an estimate and would be determined experimentally) |

Illustrative Validation Data:

Linearity: A validated method would demonstrate a linear relationship between the peak area and the concentration of this compound over a specified range (e.g., 1-100 µg/mL), with a correlation coefficient (R²) of >0.999.

Accuracy: Recovery studies would be performed by spiking a placebo with known amounts of the compound at different concentration levels. Acceptable accuracy would be indicated by recovery values typically between 98% and 102%.

Precision: The relative standard deviation (RSD) for multiple injections of a standard solution should be less than 2% for system precision. Method precision (repeatability) would involve multiple preparations of the same sample, with an expected RSD of less than 2%.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC is highly suitable for the detection and quantification of volatile impurities and byproducts that may be present from its synthesis. Such impurities could include residual solvents (e.g., toluene, acetone) or volatile starting materials.

For the analysis of the compound itself, derivatization to increase its volatility would be necessary. This could involve silylation of the amine and amide groups. However, this adds complexity to the sample preparation.

A headspace GC method is often employed for residual solvent analysis. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This prevents non-volatile matrix components from contaminating the GC system.

Interactive Table 2: Example Headspace GC Conditions for Residual Solvent Analysis in a sample of this compound

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

| Headspace Transfer Line Temp | 100 °C |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly well-suited for the separation of chiral compounds.